4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide
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Overview
Description
4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide is a complex organic compound that features a combination of pyrimidine, pyrazole, and benzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide typically involves multi-step organic reactions. The general synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Synthesis of the pyrazole ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling of the pyrimidine and pyrazole rings: This step involves the formation of a bond between the two heterocyclic rings, often through a nucleophilic substitution reaction.
Introduction of the nitrobenzamide moiety: This can be achieved through the nitration of a benzamide precursor followed by chlorination.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The chloro group can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon (Pd/C) with hydrogen gas, iron powder with hydrochloric acid.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation products: Oxidized derivatives of the pyrazole or pyrimidine rings.
Reduction products: Amino derivatives of the benzamide moiety.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Biological assays: Investigated for potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-Chloro-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-nitrobenzamide may impart unique electronic properties and reactivity compared to its analogs
Properties
IUPAC Name |
4-chloro-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O4/c1-3-11-8-15(25)21-17(19-11)23-14(6-9(2)22-23)20-16(26)10-4-5-12(18)13(7-10)24(27)28/h4-8H,3H2,1-2H3,(H,20,26)(H,19,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCZRMDHINXHQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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